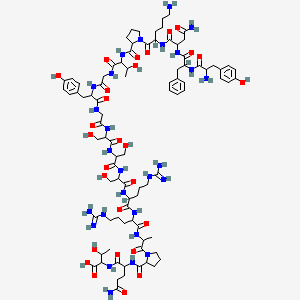
116826-37-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 116826-37-0 is known as Calmodulin-Dependent Protein Kinase II (281-309) . It is used in laboratory settings and for the synthesis of substances .
Molecular Structure Analysis
The molecular formula of this compound is C146H254N46O39S3 . Its molecular weight is 3374.06 g/mol . The sequence of this peptide is Met-His-Arg-Gln-Glu-Thr-Val-Asp-Cys-Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is soluble in water . More specific physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Targeted Cancer Therapies and Molecular Medicine
Research on 116826-37-0 has contributed to the field of cancer treatment, particularly in understanding the molecular basis of cancer. The developments in targeted cancer therapies, cancer biomarkers, and genomic medicine are a testament to the drug's impact in transitioning from theoretical research to clinical reality. This drug has helped in the exploration of new patient-centered models of cancer care, emphasizing the importance of molecular descriptions in cancer detection, classification, monitoring, and treatment (Kiberstis & Travis, 2006).
Influence on Blood Pressure and Renin-Angiotensin System
Another application of this compound is its effect on the cardiovascular system. Studies have examined its role as an orally active angiotensin II antagonist, focusing on its influence on blood pressure and the renin-angiotensin system. This research offers insights into the drug's potency and long-lasting effects on these physiological systems (Delacrétaz et al., 1995).
Antitussive Properties
Research has also delved into the antitussive (cough suppressing) properties of this compound, particularly its effectiveness compared to other antitussive drugs. This area of study is crucial for understanding the potential of this compound in treating respiratory conditions such as bronchitis and asthma (Kaśe et al., 1958).
Antidepressant Effects
The antidepressant effects of this compound have been explored in clinical trials. Studies show that it exhibits significant antidepressant effects, observable as early as the second day of treatment. These findings highlight the potential of this compound in mental health treatment, especially for depression (Stefanis et al., 1982).
Developmental Toxicity Studies
This compound has been studied for its developmental toxicity, particularly in the context of its use during pregnancy and lactation. Such studies are vital for determining the safe use of this drug during critical stages of development (Kim et al., 2004).
Musculoskeletal Toxicity in Osteoarthritis Treatment
There is research on the use of this compound in treating osteoarthritis, particularly focusing on its musculoskeletal toxicity. This study provides valuable data on the balance between the therapeutic benefits and potential risks associated with its use in osteoarthritis (Krzeski et al., 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of compound 116826-37-0 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "2-amino-5-chlorobenzophenone", "sodium hydroxide", "thionyl chloride", "dimethylformamide", "acetic anhydride", "triethylamine", "methanol", "water" ], "Reaction": [ "The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride in the presence of dimethylformamide to form 4-chloro-3-nitrobenzoyl chloride.", "The resulting product is then reacted with 2-amino-5-chlorobenzophenone in the presence of triethylamine and methanol to form the intermediate compound.", "The intermediate compound is then treated with sodium hydroxide to form the final product.", "The final product is purified by recrystallization from acetic anhydride and water." ] } | |
CAS-Nummer |
116826-37-0 |
Molekularformel |
C₁₄₆H₂₅₄N₄₆O₃₉S₃ |
Molekulargewicht |
3374.06 |
Sequenz |
One Letter Code: MHRQETVDCLKKFNARRKLKGAILTTMLA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




